3-(5-Benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoic acid is a heterocyclic compound that features a thiazolidinone core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoic acid typically involves the condensation of 4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoic acid with benzaldehyde under Knoevenagel reaction conditions. The reaction is usually carried out in the presence of a base such as sodium acetate in a solvent like acetic acid .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-(5-Benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
3-(5-Benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Medicine: Explored for its anti-inflammatory properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(5-Benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoic acid involves its interaction with various molecular targets. It is believed to inhibit specific enzymes or receptors, leading to its biological effects. For example, its antitumor activity may be due to the inhibition of cell proliferation pathways, while its antimicrobial activity could result from disrupting bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
3-(Morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one: Known for its antitumor activity.
2-(5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-3-methylbutanoic acid: Exhibits antitumor and antimicrobial properties
Uniqueness
3-(5-Benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoic acid is unique due to its specific benzylidene substitution, which imparts distinct biological activities and chemical reactivity compared to other thiazolidinone derivatives .
Properties
Molecular Formula |
C17H11NO3S2 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-(5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoic acid |
InChI |
InChI=1S/C17H11NO3S2/c19-15-14(9-11-5-2-1-3-6-11)23-17(22)18(15)13-8-4-7-12(10-13)16(20)21/h1-10H,(H,20,21) |
InChI Key |
ZXNFVGYFPHSNJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.